molecular formula C12H15O2PS3 B15161518 1,3,2-Dithiaphosphorinane-2-propanoic acid, phenyl ester, 2-sulfide CAS No. 651727-34-3

1,3,2-Dithiaphosphorinane-2-propanoic acid, phenyl ester, 2-sulfide

Cat. No.: B15161518
CAS No.: 651727-34-3
M. Wt: 318.4 g/mol
InChI Key: CTBGGXCTWBXBDA-UHFFFAOYSA-N
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Description

1,3,2-Dithiaphosphorinane-2-propanoic acid, phenyl ester, 2-sulfide is a complex organophosphorus compound characterized by its unique structure containing sulfur, phosphorus, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,2-Dithiaphosphorinane-2-propanoic acid, phenyl ester, 2-sulfide typically involves multi-step organic reactions. One common approach is the reaction of phenyl phosphorodithioic acid with propanoic acid under controlled conditions to form the desired ester. The reaction conditions include the use of a suitable catalyst and maintaining an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations is crucial for achieving consistent results.

Chemical Reactions Analysis

Types of Reactions: 1,3,2-Dithiaphosphorinane-2-propanoic acid, phenyl ester, 2-sulfide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in the synthesis of other organophosphorus compounds and as a building block for complex molecular structures.

Biology: In biological research, 1,3,2-Dithiaphosphorinane-2-propanoic acid, phenyl ester, 2-sulfide is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of infections and inflammatory conditions.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, including flame retardants and lubricants.

Mechanism of Action

The mechanism by which 1,3,2-Dithiaphosphorinane-2-propanoic acid, phenyl ester, 2-sulfide exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • Phosphorothioic acids

  • Phosphorodithioic acids

  • Phosphoric acid esters

Uniqueness: 1,3,2-Dithiaphosphorinane-2-propanoic acid, phenyl ester, 2-sulfide stands out due to its unique combination of sulfur and phosphorus atoms, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

651727-34-3

Molecular Formula

C12H15O2PS3

Molecular Weight

318.4 g/mol

IUPAC Name

phenyl 3-(2-sulfanylidene-1,3,2λ5-dithiaphosphinan-2-yl)propanoate

InChI

InChI=1S/C12H15O2PS3/c13-12(14-11-5-2-1-3-6-11)7-8-15(16)17-9-4-10-18-15/h1-3,5-6H,4,7-10H2

InChI Key

CTBGGXCTWBXBDA-UHFFFAOYSA-N

Canonical SMILES

C1CSP(=S)(SC1)CCC(=O)OC2=CC=CC=C2

Origin of Product

United States

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